molecular formula C9H10N4O3 B15341567 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide

5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B15341567
M. Wt: 222.20 g/mol
InChI Key: RFIWRMPKGVOKQU-UHFFFAOYSA-N
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Description

5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is unique due to the presence of methoxy groups at positions 5 and 7, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

5,7-dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C9H10N4O3/c1-15-6-3-7(16-2)13-4-5(8(10)14)11-9(13)12-6/h3-4H,1-2H3,(H2,10,14)

InChI Key

RFIWRMPKGVOKQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=NC(=CN12)C(=O)N)OC

Origin of Product

United States

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